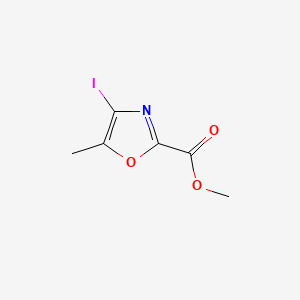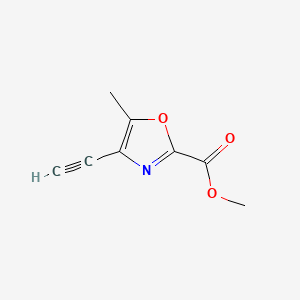![molecular formula C10H14FNO4S2 B6609930 tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate CAS No. 2387031-39-0](/img/structure/B6609930.png)
tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-{[5-(fluorosulfonyl)thiophen-2-yl]methyl}carbamate, or TBFSMC, is an organosulfur compound with a wide range of chemical and biological applications. It is a colorless, odorless, and non-toxic chemical that is commonly used in laboratory settings for various research and development purposes. TBFSMC is composed of a tert-butyl group, an N-atom, and a fluorosulfonylthiophen-2-ylmethyl group. The compound has been studied extensively for its unique properties and has been found to have multiple uses in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
TBFSMC has a variety of scientific research applications, including the synthesis of organic compounds, the study of chemical reactions, and the development of new pharmaceutical drugs. It has been used in the synthesis of a variety of organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the study of chemical reactions, such as the formation of carbon-carbon bonds. Finally, TBFSMC has been used in the development of new pharmaceutical drugs, such as anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs.
Mécanisme D'action
The mechanism of action of TBFSMC is complex and not fully understood. However, it is known that the compound acts as a catalyst in certain chemical reactions. It is believed that TBFSMC acts as a Lewis acid, which is a type of molecule that can accept electron pairs from other molecules. This allows the compound to facilitate the formation of new chemical bonds between reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBFSMC are not well understood. However, it is known that the compound has some biological activity, as it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and to reduce the production of certain enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TBFSMC in laboratory experiments include its low toxicity, its low cost, and its ability to act as a catalyst in certain chemical reactions. The limitations of using TBFSMC in laboratory experiments include its instability in the presence of oxygen and its limited solubility in water.
Orientations Futures
Due to its unique properties, TBFSMC has a wide range of potential applications in the fields of chemistry, biology, and medicine. Some potential future directions for the compound include its use in the development of new pharmaceutical drugs, its use as a catalyst in organic synthesis, and its use in the study of biochemical processes. Additionally, TBFSMC has potential applications in the fields of nanotechnology and materials science, as it could be used to create new materials with unique properties. Finally, TBFSMC could be used in the development of new diagnostic tests, such as for the detection of cancer or other diseases.
Méthodes De Synthèse
TBFSMC can be synthesized using several different methods. The most common and widely used method is the reaction of tert-butyl alcohol with fluorosulfonylthiophen-2-ylmethyl chloride. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, in order to prevent oxidation of the reactants. The reaction is typically conducted at room temperature, but can be accelerated by heating the reactants. The reaction is typically complete within a few hours, and yields a product with a purity of greater than 95%.
Propriétés
IUPAC Name |
tert-butyl N-[(5-fluorosulfonylthiophen-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO4S2/c1-10(2,3)16-9(13)12-6-7-4-5-8(17-7)18(11,14)15/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQQOUFKFXQMBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(S1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine](/img/structure/B6609862.png)

![1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B6609873.png)
![rac-(1R,4S,5S)-4-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride](/img/structure/B6609875.png)
![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)


![7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride](/img/structure/B6609909.png)
![3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride](/img/structure/B6609919.png)
![1-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]methanamine dihydrochloride](/img/structure/B6609948.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6609949.png)
